molecular formula C9H10O2S B12848148 (1S,2R)-2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid

(1S,2R)-2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B12848148
M. Wt: 182.24 g/mol
InChI Key: INEMTYIXBMMJIJ-RQJHMYQMSA-N
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Description

(1S,2R)-2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of organometallic intermediates.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, organolithium, or Grignard reagents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds containing cyclopropane and thiophene moieties have been studied for their potential pharmacological activities. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In industry, such compounds can be used in the development of new materials, such as polymers or electronic materials, due to their unique electronic properties.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid: The enantiomer of the compound .

    2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid: The racemic mixture.

    2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid: A similar compound without the methyl group on the thiophene ring.

Uniqueness

(1S,2R)-2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both the cyclopropane and thiophene moieties. This combination of features can result in unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

(1S,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H10O2S/c1-5-2-3-12-8(5)6-4-7(6)9(10)11/h2-3,6-7H,4H2,1H3,(H,10,11)/t6-,7+/m1/s1

InChI Key

INEMTYIXBMMJIJ-RQJHMYQMSA-N

Isomeric SMILES

CC1=C(SC=C1)[C@@H]2C[C@@H]2C(=O)O

Canonical SMILES

CC1=C(SC=C1)C2CC2C(=O)O

Origin of Product

United States

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